molecular formula C10H17NO2 B7536714 (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol

(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol

Cat. No. B7536714
M. Wt: 183.25 g/mol
InChI Key: ZGCYJJMQNSRQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol, also known as OTX008, is a novel compound that has shown promising results in scientific research for its potential therapeutic applications. 3.1.13,7]decan-1-yl)methanol.

Mechanism of Action

The mechanism of action of (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and signaling pathways in the body. For example, (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. By inhibiting HDACs, (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol can induce changes in gene expression that can lead to anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol has been found to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. Additionally, (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol has been found to have a good safety profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol in lab experiments is its broad range of potential therapeutic applications. It has shown promising results in preclinical studies for various diseases, making it a versatile compound for research. However, one of the limitations of using (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, more studies are needed to fully understand its mechanism of action and identify potential targets for drug development. Finally, efforts should be made to develop more efficient synthesis methods for (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol to enable larger-scale production for clinical trials.

Synthesis Methods

The synthesis of (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol involves a multi-step process. The first step involves the preparation of 1,3-cyclohexadiene, which is then reacted with nitromethane to produce 1-nitro-3-cyclohexene. The nitro compound is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. The amine is then subjected to a cyclization reaction to form the tricyclic ring system. Finally, the hydroxymethyl group is introduced using standard organic synthesis techniques.

Scientific Research Applications

(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol has been studied extensively for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurological disorders. In preclinical studies, (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol has shown anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol has shown potential in treating neurological disorders, such as Alzheimer's disease, by inhibiting the aggregation of amyloid-beta peptides.

properties

IUPAC Name

(3-amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c11-10-4-7-1-8(5-10)3-9(2-7,6-12)13-10/h7-8,12H,1-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCYJJMQNSRQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(O3)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol

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